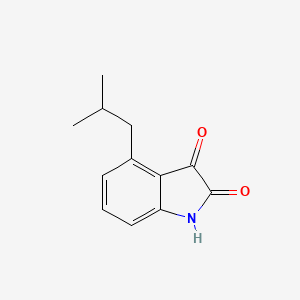

4-isobutyl-1H-indole-2,3-dione

描述

属性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC 名称 |

4-(2-methylpropyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C12H13NO2/c1-7(2)6-8-4-3-5-9-10(8)11(14)12(15)13-9/h3-5,7H,6H2,1-2H3,(H,13,14,15) |

InChI 键 |

FDOQNMOEIQLHGY-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC1=C2C(=CC=C1)NC(=O)C2=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of this compound with its analogs:

*ClogP values estimated using and .

†Calculated based on with isobutyl substitution.

Key Observations :

- The isobutyl group increases molar mass and lipophilicity (ClogP ~2.8) compared to methoxy (ClogP 1.2) or polar piperazine derivatives (ClogP -0.5). This suggests reduced aqueous solubility but enhanced membrane permeability .

Cholinesterase Inhibition

highlights indole-2,3-dione derivatives as cholinesterase inhibitors.

- Isobutyl vs. Methoxy : The bulky isobutyl group may hinder binding to the acetylcholinesterase active site compared to smaller substituents like methoxy, which allow closer contact with catalytic residues .

- Acryloyl Derivatives : Compounds 3–6 () exhibit activity due to conjugated double bonds, which stabilize transition states during enzyme inhibition.

Antiparasitic Activity

Piperazine-2,3-dione derivatives () show potent activity against Enterobius vermicularis and Fasciola hepatica.

Receptor Affinity

demonstrates that indolin-2,3-dione derivatives exhibit selectivity for sigma-2 (s2) receptors over s1, attributed to the additional carbonyl group. For this compound:

Structural and Crystallographic Considerations

Key predictions include:

- Planarity : The indole-2,3-dione core is expected to be planar, with the isobutyl group introducing torsional angles affecting crystal packing.

- Hydrogen Bonding : The diketone moiety may form strong hydrogen bonds with adjacent molecules, influencing solubility and stability .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-isobutyl-1H-indole-2,3-dione, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes with amines, followed by cyclization. For example, isoindole-dione derivatives are synthesized via Claisen-Schmidt condensations (e.g., ketone-aldehyde coupling) under alkaline conditions (ethanol/NaOH, 48-hour reaction time) . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature (room temperature vs. reflux). Post-reaction purification via column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substitution patterns. Key markers include aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ 160–180 ppm). Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (1650–1750 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves structural ambiguities, as demonstrated for isoindole-dione derivatives .

Q. What in vitro assays are commonly used to assess the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .

- Enzyme Inhibition : Fluorometric assays for acetylcholinesterase/butyrylcholinesterase inhibition, relevant to neurodegenerative disease research .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to improve regioselectivity?

- Methodological Answer : Regioselectivity in cyclization is influenced by electronic and steric effects. Computational tools (DFT calculations) predict reactive sites, guiding substituent placement. Experimentally, Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can enhance reaction efficiency. For example, microwave irradiation reduces reaction time from 48 hours to 2–4 hours while maintaining yield (>85%) .

Q. When encountering discrepancies in biological activity data for this compound derivatives, what validation strategies are recommended?

- Methodological Answer : Contradictory results may arise from assay variability or impurity interference. Solutions include:

- Reproducibility Checks : Replicate assays across independent labs.

- Purity Validation : HPLC analysis (>95% purity) to exclude confounding impurities.

- Structural Analog Studies : Compare activity with structurally similar compounds (e.g., 3-(4-fluorophenyl)-1H-indole derivatives) to identify pharmacophore requirements .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Molecular docking and MD simulations model interactions between the compound and biological targets (e.g., enzyme active sites). Quantum mechanical calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites on the isoindole-dione core, guiding functionalization strategies. For example, electron-withdrawing groups at the 4-position enhance reactivity toward thiol nucleophiles .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。